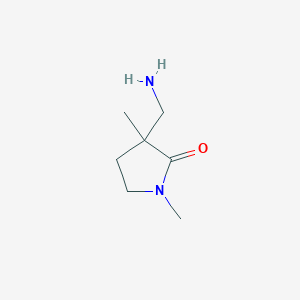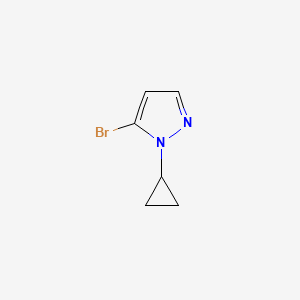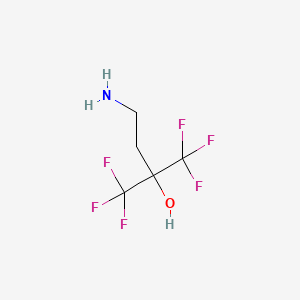
5-Amino-2-ethylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-ethylpyridine-3-carboxylic acid (AEPCA) is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure containing nitrogen and oxygen atoms. AEPCA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a building block in the synthesis of other organic compounds, such as polymers and polyelectrolytes. AEPCA has a wide range of applications in the fields of medicine, agriculture, and biochemistry.
科学的研究の応用
Electrocatalytic Carboxylation
A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 was investigated, highlighting the synthesis of 6-aminonicotinic acid. This process utilized ionic liquid under mild conditions without the need for volatile and toxic solvents, catalysts, or supporting electrolytes. The method achieved a 75% yield and 100% selectivity for 6-aminonicotinic acid under optimized conditions, with successful recycling of the ionic liquid (Feng et al., 2010).
Ligand Synthesis for Complexation
Research on the synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid demonstrated the ability to create complex ligands suitable for the complexation of lanthanide(III) cations. These ligands were synthesized starting from pivotal building blocks and showed potential for use in creating diverse molecular structures (Charbonnière, Weibel, & Ziessel, 2001).
Potential Antiallergic Compounds
A study explored the synthesis and reactions of 1,4-Dihydro-4-oxo-[1]benzofuro[3,2-b]pyridin-2-carbonsäureester, which were synthesized from ethyl 3-aminobenzo[b]furan-2-carboxylate. This work provided insight into the potential antiallergic applications of the synthesized compounds, showcasing their stability and possible medicinal properties (Görlitzer & Kramer, 2000).
Supramolecular Synthons in Crystal Engineering
Research into the crystalline adducts of substituted salicylic acids with 4-aminopyridine explored the formation of contact and separated ionic complexes. This study revealed diverse supramolecular synthons, contributing to the understanding of how these structures can be manipulated for various applications in crystal engineering and design (Montis & Hursthouse, 2012).
Ruthenium-catalyzed Synthesis
A protocol based on ruthenium-catalyzed cycloaddition was developed for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates. This method facilitated the preparation of triazole-based scaffolds, highlighting the versatility of this approach in synthesizing compounds with potential as peptidomimetics or biologically active compounds (Ferrini et al., 2015).
特性
IUPAC Name |
5-amino-2-ethylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2,9H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXBVKMBURCAMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)


![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)




![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)
